N-(2-ethylhexyl)methanesulfonamide
Overview
Description
N-(2-ethylhexyl)methanesulfonamide is an organic compound belonging to the sulfonamide family Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-ethylhexyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with 2-ethylhexylamine. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}8\text{H}{17}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHC}8\text{H}{17} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides and related compounds.
Scientific Research Applications
N-(2-ethylhexyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development, especially in the design of sulfa drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but without the 2-ethylhexyl group.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-(2-ethylhexyl)methanesulfonamide is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other sulfonamides may not be able to fulfill.
Properties
IUPAC Name |
N-(2-ethylhexyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-4-6-7-9(5-2)8-10-13(3,11)12/h9-10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECAPRBEUJVXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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